molecular formula C12H18ClNO B1401177 2-Chloro-4-(heptyloxy)pyridine CAS No. 1069098-66-3

2-Chloro-4-(heptyloxy)pyridine

Cat. No. B1401177
CAS RN: 1069098-66-3
M. Wt: 227.73 g/mol
InChI Key: IBMIDITTYAZRSC-UHFFFAOYSA-N
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Description

2-Chloro-4-(heptyloxy)pyridine is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of 2-Chloro-4-(heptyloxy)pyridine or similar compounds typically involves the use of organolithium reagents . For instance, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents, and the reaction of this compound with N,N-dimethylethylenediamine afforded the final product .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(heptyloxy)pyridine can be analyzed using various spectroscopic techniques such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) . These techniques provide information about the vibrational spectral analysis of the compound. The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-(heptyloxy)pyridine or similar compounds often involve nucleophilic aromatic substitution (SNAr) reactions . For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Organic Synthesis and Catalysis

Pyridine derivatives serve as key intermediates in the synthesis of complex molecules. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a crucial step in producing highly efficient herbicides like trifloxysulfuron, demonstrating pyridine derivatives' importance in agricultural chemistry (Zuo Hang-dong, 2010). Furthermore, pyridine compounds are used in the creation of controlled-release herbicides, showcasing their utility in developing environmentally friendly agricultural solutions (C. Mehltretter et al., 1974).

Coordination Chemistry and Material Science

Pyridine derivatives play a critical role in the design and synthesis of metal-organic frameworks (MOFs) and coordination complexes. These materials have applications in catalysis, gas storage, and separation processes. For instance, high-nuclearity metal oxime clusters utilizing pyridine derivatives exhibit slow magnetization relaxation, highlighting their potential in magnetic storage applications (Constantina Papatriantafyllopoulou et al., 2010). Additionally, the use of pyridine derivatives in synthesizing novel metal complexes can lead to materials with unique photoluminescent and magnetic properties, opening new avenues in materials science (Fabrice Pointillart et al., 2009).

Future Directions

The future directions in the research of 2-Chloro-4-(heptyloxy)pyridine or similar compounds could involve the development of new synthetic methods , the exploration of their biological activities , and the design of novel applications . For instance, the development of new synthetic methods could lead to the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-heptoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-2-3-4-5-6-9-15-11-7-8-14-12(13)10-11/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIDITTYAZRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(heptyloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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